(5-Methoxypyridin-3-yl)methanamine dihydrochloride
Description
Properties
CAS No. |
1955523-54-2 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
(5-methoxypyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3,8H2,1H3;1H |
InChI Key |
YSRMVAMHMYMLLH-UHFFFAOYSA-N |
SMILES |
COC1=CN=CC(=C1)CN.Cl.Cl |
Canonical SMILES |
COC1=CN=CC(=C1)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5-Methoxypyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine.
Functionalization: The pyridine ring is functionalized to introduce the methanamine group.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(5-Methoxypyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Methoxypyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (5-Methoxypyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: Methoxy (-OCH₃): Electron-donating, increases solubility and metabolic stability compared to halogenated analogs. However, it may reduce membrane permeability due to polarity . Halogens (Cl, Br, F): Electron-withdrawing groups like Cl and Br enhance molecular weight and binding affinity to hydrophobic pockets in proteins. Fluorine’s small size and high electronegativity optimize pharmacokinetic properties . Positional Differences: Aminomethyl groups at pyridine position 3 (as in the target compound) vs. position 2 (e.g., ) alter steric and electronic interactions with biological targets.
Physicochemical Properties :
- The dihydrochloride form generally increases water solubility by ~10–100× compared to free bases, critical for in vivo applications.
- Lipophilicity (logP) trends: Bromo- and methyl-substituted analogs (e.g., ) have higher logP values, favoring blood-brain barrier penetration .
Biological Activity
(5-Methoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.
- Molecular Formula : C7H11ClN2O
- Molecular Weight : 174.63 g/mol
- CAS Number : 1955523-54-2
- IUPAC Name : (5-methoxypyridin-3-yl)methanamine; hydrochloride
- Solubility : Not available
The biological activity of (5-Methoxypyridin-3-yl)methanamine dihydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. Key aspects of its mechanism include:
- Hydrogen Bonding : The methanamine group can form hydrogen bonds with enzymes and receptors, influencing their activity.
- Hydrophobic Interactions : The methoxy group enhances hydrophobic interactions, which can modulate the binding affinity to biological targets.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, thereby affecting metabolic pathways and cellular functions .
Biological Activity
Research indicates that (5-Methoxypyridin-3-yl)methanamine dihydrochloride exhibits various biological activities:
Case Studies and Research Findings
Several studies have investigated the biological activity of (5-Methoxypyridin-3-yl)methanamine dihydrochloride:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including (5-Methoxypyridin-3-yl)methanamine dihydrochloride. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Study 2: Cytotoxicity in Cancer Cells
Research focused on the cytotoxic effects of (5-Methoxypyridin-3-yl)methanamine dihydrochloride on breast cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating promising anticancer properties that warrant further investigation into its mechanism of action and therapeutic potential .
Comparative Analysis
To understand the unique properties of (5-Methoxypyridin-3-yl)methanamine dihydrochloride, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (5-Hydroxypyridin-3-yl)methanamine dihydrochloride | Hydroxy derivative | Increased solubility |
| (5-Methylpyridin-3-yl)methanamine dihydrochloride | Methyl derivative | Enhanced neuroactivity |
| (5-Chloropyridin-3-yl)methanamine dihydrochloride | Chlorinated derivative | Higher antibacterial potency |
This table highlights how variations in substituents affect the biological activity and chemical properties of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
